molecular formula C19H15BrClNO2S B6069482 1-(4-BROMO-2-CHLOROPHENYL)-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

1-(4-BROMO-2-CHLOROPHENYL)-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B6069482
M. Wt: 436.7 g/mol
InChI Key: UIMLJUMZFLLHIF-UHFFFAOYSA-N
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Description

1-(4-BROMO-2-CHLOROPHENYL)-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a synthetic organic compound that belongs to the class of quinolinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMO-2-CHLOROPHENYL)-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiophenes, which undergo cyclization and functional group transformations under controlled conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMO-2-CHLOROPHENYL)-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include substituted quinolinediones, hydroquinones, and various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-BROMO-2-CHLOROPHENYL)-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, derivatives of quinolinediones are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The compound’s ability to modulate biological pathways makes it a valuable target for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-BROMO-2-CHLOROPHENYL)-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. Pathways involved could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMO-2-CHLOROPHENYL)-4-(3-THIENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it distinct from other quinolinedione derivatives and provides opportunities for unique applications in various fields.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO2S/c20-12-4-5-15(14(21)8-12)22-16-2-1-3-17(23)19(16)13(9-18(22)24)11-6-7-25-10-11/h4-8,10,13H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMLJUMZFLLHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)Br)Cl)C4=CSC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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